![molecular formula C11H15ClF3N B14332814 N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride CAS No. 97399-51-4](/img/structure/B14332814.png)
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is a quaternary ammonium compound with a trifluoromethyl group attached to the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other complex molecules.
Biology: The compound is used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride involves its interaction with biological membranes. The quaternary ammonium group allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and function. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate lipid bilayers more effectively.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium hydroxide
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
Uniqueness
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is unique due to its combination of a quaternary ammonium group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
97399-51-4 |
|---|---|
Molecular Formula |
C11H15ClF3N |
Molecular Weight |
253.69 g/mol |
IUPAC Name |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C11H15F3N.ClH/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KEWPKTHACSBUTE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


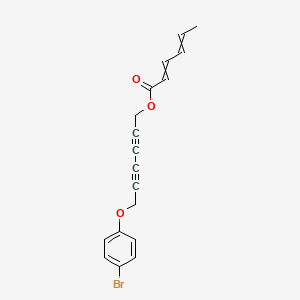
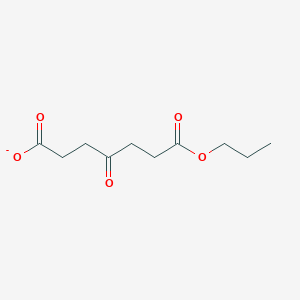
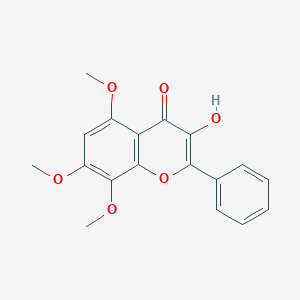
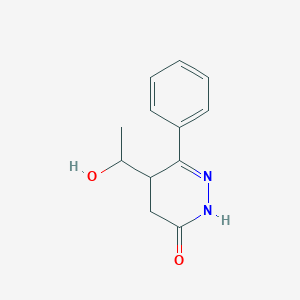
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
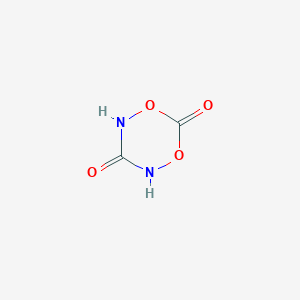
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
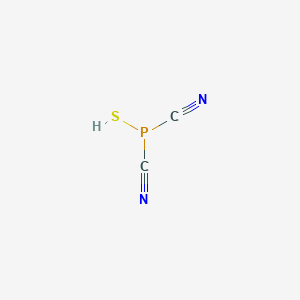
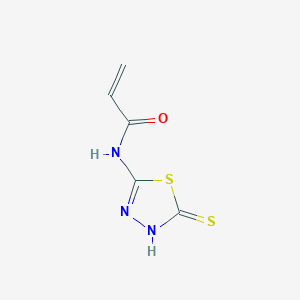
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
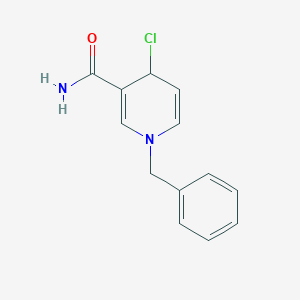
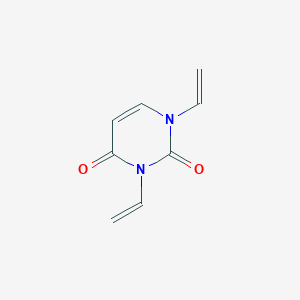
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
